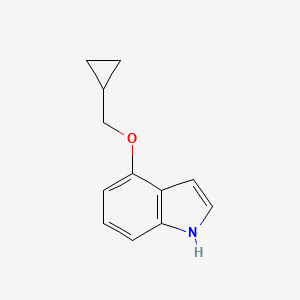

4-Cyclopropylmethoxyindole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

185255-77-0 |

|---|---|

Molecular Formula |

C12H13NO |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

4-(cyclopropylmethoxy)-1H-indole |

InChI |

InChI=1S/C12H13NO/c1-2-11-10(6-7-13-11)12(3-1)14-8-9-4-5-9/h1-3,6-7,9,13H,4-5,8H2 |

InChI Key |

WNJUSZXHGGTZJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC2=CC=CC3=C2C=CN3 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 4 Cyclopropylmethoxyindole

Retrosynthetic Analysis of the 4-Cyclopropylmethoxyindole Scaffold

A robust synthetic plan for this compound begins with a thorough retrosynthetic analysis to identify key bond disconnections and strategic intermediates. The most logical and convergent disconnection is the C4-O ether bond, which simplifies the target molecule into two primary synthons: a 4-hydroxyindole (B18505) core (or a synthetic equivalent) and a cyclopropylmethyl electrophile.

Disconnection I (C-O Ether Bond): The primary retrosynthetic step involves cleaving the ether linkage. This leads back to 4-hydroxyindole and an appropriate C1 building block, such as cyclopropylmethyl bromide or cyclopropylmethyl tosylate . This strategy frames the final step of the synthesis as a classical etherification reaction.

Disconnection II (Indole Ring Formation): The intermediate, 4-hydroxyindole, is not a common commodity chemical and requires its own synthesis. Several established indole (B1671886) syntheses can be adapted for this purpose:

Leimgruber-Batcho Indole Synthesis: This is one of the most effective routes for producing 4-substituted indoles. The synthesis commences from a readily available starting material like 2-methyl-3-nitrophenol . Reaction with an N,N-dimethylformamide-dimethylacetal generates a β-enaminone intermediate, which upon reductive cyclization (e.g., using H₂/Pd-C, or other reducing agents like Na₂S₂O₄) yields the desired 4-hydroxyindole. This method offers excellent regiocontrol.

Fischer Indole Synthesis: A classic approach would involve the acid-catalyzed reaction of 3-hydroxyphenylhydrazine with a suitable carbonyl partner, such as acetaldehyde (B116499) or pyruvic acid (followed by decarboxylation). A significant challenge with this route is controlling the regioselectivity of the cyclization, which can potentially lead to mixtures of 4-hydroxy- and 6-hydroxyindole (B149900) isomers.

Transition-Metal Catalyzed Cyclizations: Modern methods involving palladium or copper-catalyzed intramolecular cyclizations of ortho-alkynylanilines or related precursors can also be envisioned, providing a direct route to the substituted indole core.

This analysis suggests that a convergent synthesis, wherein the 4-hydroxyindole core is prepared first and subsequently etherified, represents the most efficient and controllable pathway to the target molecule.

Direct and Indirect Functionalization Approaches at the Indole C-4 Position

Achieving selective functionalization at the C4-position of the indole ring is a non-trivial task due to the inherent reactivity of other positions, namely N1 and C3. Therefore, sophisticated strategies involving protecting groups and directed reactions are essential.

To perform selective chemistry on the 4-hydroxyindole intermediate, the reactive N-H and O-H protons must be managed. The use of orthogonal protecting groups—groups that can be removed under different, non-interfering conditions—is paramount.

N1-Protection: The indole nitrogen is acidic and nucleophilic. Protecting it prevents N-alkylation and facilitates certain C-H functionalization reactions.

Tosyl (Ts): Introduced using tosyl chloride (TsCl), the Ts group is a robust electron-withdrawing group that is stable to many reaction conditions but can be removed with strong reducing agents or harsh basic hydrolysis.

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is easily cleaved under acidic conditions (e.g., TFA, HCl), making it orthogonal to base-labile or hydrogenation-labile groups.

2-(Trimethylsilyl)ethoxymethyl (SEM): Introduced via SEM-Cl, this group is exceptionally stable to a wide range of conditions but is selectively cleaved using fluoride (B91410) sources (e.g., TBAF), providing orthogonality to both acid- and base-labile groups.

O4-Protection: If functionalization at other positions is desired prior to etherification, the C4-hydroxyl must also be protected.

Benzyl (B1604629) (Bn): Introduced with benzyl bromide (BnBr), the benzyl ether is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (H₂/Pd-C), which typically does not affect groups like Boc or silyl (B83357) ethers.

Silyl Ethers (TBDMS, TIPS): Groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are introduced using their respective chlorides. They are stable to many non-acidic conditions and are removed with fluoride ions, making them orthogonal to groups cleaved by acidolysis or hydrogenolysis.

A strategic combination, such as N1-Boc and O4-Bn, allows for selective deprotection of the nitrogen with acid while leaving the benzyl ether intact, or vice-versa via hydrogenation.

| Protecting Group | Abbreviation | Typical Introduction Reagent | Key Cleavage Conditions | Orthogonality Notes |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | (Boc)₂O, DMAP | Acid (TFA, HCl) | Orthogonal to base-labile and hydrogenolysis-labile groups. |

| Tosyl (p-Toluenesulfonyl) | Ts | TsCl, Base | Strong Base (NaOH) or Reductive (Mg/MeOH) | Stable to acid and mild base; electron-withdrawing. |

| Benzyl | Bn | BnBr, Base | Catalytic Hydrogenolysis (H₂/Pd-C) | Orthogonal to acid/base-labile and fluoride-labile groups. |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride Source (TBAF, HF) | Orthogonal to hydrogenolysis and many acid/base conditions. |

While the target molecule is an ether, understanding C4-functionalization is crucial for analog synthesis. These methods typically precede the introduction of the final alkoxy group.

Directed ortho-Metalation (DoM): This powerful strategy relies on an N1-directing group (DG) to guide a strong base to deprotonate the adjacent C7 or the more distant C4 position. While C7 is sterically more accessible, specific directing groups and conditions can favor C4-lithiation. For instance, an N1-pivaloyl or N1-carbamoyl group can direct n-butyllithium or s-butyllithium to deprotonate the C4 position. The resulting C4-lithiated indole can be trapped with various electrophiles.

Transition Metal-Catalyzed C-H Activation: This modern approach avoids the use of stoichiometric organometallic reagents. A directing group on the indole nitrogen coordinates to a transition metal catalyst (e.g., Palladium, Rhodium, Iridium), which then selectively activates and functionalizes the C4-H bond. For example, an N-pyridyl or N-acyl protected indole can undergo Pd-catalyzed C4-arylation with aryl halides or C4-alkenylation with alkenes, offering a highly efficient and atom-economical route to C4-substituted indoles.

Cyclopropylmethoxy Group Introduction Methodologies

The final and defining step in the synthesis of this compound is the formation of the ether linkage. Several robust methods are available, each with distinct advantages.

Williamson Ether Synthesis: This is the most classical and direct approach. The N1-protected 4-hydroxyindole is treated with a base to generate the corresponding phenoxide in situ. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or the more effective cesium carbonate (Cs₂CO₃), which enhances nucleophilicity. The resulting anion undergoes an Sₙ2 reaction with an electrophilic partner like cyclopropylmethyl bromide . This method is cost-effective and scalable but can require elevated temperatures.

Mitsunobu Reaction: This reaction provides a powerful alternative under mild, neutral conditions. It involves reacting N1-protected 4-hydroxyindole with cyclopropylmethanol (B32771) in the presence of a phosphine (B1218219), typically triphenylphosphine (PPh₃) , and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) . The reaction proceeds at or below room temperature and is known for its high functional group tolerance.

Buchwald-Hartwig C-O Coupling: For substrates where the Williamson synthesis is low-yielding, a palladium-catalyzed cross-coupling can be employed. This involves coupling a C4-functionalized indole, such as N1-protected 4-bromoindole or 4-triflyloxyindole , with sodium cyclopropylmethoxide . This method is particularly useful if the synthetic route naturally produces a C4-halogenated intermediate.

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Williamson Ether Synthesis | Base (NaH, K₂CO₃), Cyclopropylmethyl-X (X=Br, I, OTs) | DMF or Acetone, 25-80 °C | Cost-effective, scalable, simple reagents. | Requires strong base, can have side reactions (elimination). |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Cyclopropylmethanol | THF or Dichloromethane, 0-25 °C | Very mild conditions, high functional group tolerance. | Stoichiometric phosphine oxide byproduct, expensive reagents. |

| Buchwald-Hartwig C-O Coupling | Pd Catalyst, Ligand, Base, Cyclopropylmethanol | Toluene or Dioxane, 80-110 °C | Excellent for difficult substrates, broad scope. | Requires catalyst, potentially expensive ligands, metal contamination. |

While the parent this compound is an achiral molecule, the synthesis of chiral analogs, where the cyclopropyl (B3062369) ring itself is substituted, requires stereocontrolled methods for its construction. The synthesis of the cyclopropylmethanol building block is where this control is exerted.

Diastereoselective and Enantioselective Cyclopropanation: The Simmons-Smith reaction, which involves reacting an alkene with a carbenoid species (typically generated from diiodomethane (B129776) and a zinc-copper couple), is a cornerstone of cyclopropane (B1198618) synthesis. To achieve stereocontrol, one can start with a chiral allylic alcohol, where the existing stereocenter directs the facial selectivity of the cyclopropanation. Furthermore, asymmetric versions using stoichiometric chiral auxiliaries or catalytic chiral ligands (e.g., the Charette asymmetric cyclopropanation) can produce enantiomerically enriched cyclopropylmethanols from achiral allylic alcohols.

Transition Metal-Catalyzed Carbene Transfer: Catalysts based on rhodium(II) or copper(I) with chiral ligands can catalyze the decomposition of diazo compounds (e.g., ethyl diazoacetate) to form carbenes, which then add to alkenes. The choice of chiral ligand dictates the enantioselectivity of the cyclopropane product. Subsequent reduction of the ester group would yield the chiral cyclopropylmethanol.

These advanced stereoselective methods are critical when exploring the structure-activity relationships of chiral analogs of this compound, as the absolute configuration of substituents on the cyclopropyl ring can profoundly influence molecular recognition and biological function.

Modern Catalytic Approaches in this compound Synthesis

Recent advancements in catalysis have provided powerful tools for the construction and functionalization of the indole core. These methods offer high degrees of selectivity and efficiency, often under milder reaction conditions than traditional approaches.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the synthesis of indole derivatives. researchgate.net These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. For the synthesis of a molecule like this compound, palladium catalysis could be envisioned in several key steps.

One common strategy involves the coupling of a pre-functionalized indole core or an aniline (B41778) derivative with a suitable coupling partner. For instance, a Suzuki-Miyaura coupling could be employed to introduce the cyclopropylmethoxy group. This would typically involve the reaction of a boronic acid or ester with a halogenated or triflated aromatic precursor. acs.orgmdpi.com A plausible route could start with a protected 4-hydroxyindole, which is then converted to a triflate. This intermediate can then undergo a Suzuki-Miyaura coupling with cyclopropylmethanol, although this specific transformation for the methoxy (B1213986) linker is less direct. A more likely palladium-catalyzed approach would be a Buchwald-Hartwig amination to form the indole ring from a suitably substituted aniline and a ketone, or a Larock indole synthesis involving the annulation of an alkyne. rsc.org

Another powerful palladium-catalyzed method is the Barluenga cross-coupling reaction, which can be followed by a reductive cyclization to form the indole ring. nih.gov This sequence allows for the flexible construction of substituted indoles from readily available starting materials. nih.gov The choice of ligands, such as phosphines (e.g., SPhos, triphenylphosphine) or N-heterocyclic carbenes (NHCs), is crucial for the success of these reactions, influencing catalyst stability, activity, and selectivity. mdpi.comscholaris.ca

Table 1: Examples of Palladium-Catalyzed Reactions in Indole Synthesis

| Reaction Type | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Aryl halide/triflate, Boronic acid/ester | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., SPhos) | Biaryl or Alkylated arene |

| Buchwald-Hartwig Amination | Aryl halide/triflate, Amine | Pd catalyst, Ligand | Aryl amine |

| Heck Coupling | Aryl halide/triflate, Alkenes | Pd catalyst, Base | Alkenylated arene |

| Sonogashira Coupling | Aryl halide/triflate, Terminal alkyne | Pd catalyst, Cu(I) cocatalyst | Aryl alkyne |

| Barluenga Coupling | Aryl halide, Hydrazone | Pd catalyst | Substituted alkene |

Direct C-H bond functionalization has emerged as a transformative strategy in organic synthesis, offering a more atom-economical and step-efficient approach to creating complex molecules by avoiding the need for pre-functionalized starting materials. manchester.ac.uk For the synthesis and elaboration of this compound, C-H activation can be applied to either form the indole ring itself or to introduce substituents onto the pre-formed heterocycle. mdpi.comnih.gov

Transition metals like palladium, rhodium, and ruthenium are commonly used to catalyze these transformations. mdpi.commt.com In the context of indole synthesis, a directing group is often employed to achieve regioselectivity. wikipedia.org For example, a removable directing group on the aniline nitrogen can direct the metal catalyst to activate a specific C-H bond for annulation with an alkyne, leading to a substituted indole. mdpi.com

Once the this compound scaffold is formed, C-H functionalization can be used to introduce further complexity. The indole nucleus has several C-H bonds with different reactivities, with the C2 and C3 positions being the most common sites for electrophilic substitution. bhu.ac.in However, with the aid of a directing group, functionalization at other positions such as C4, C5, C6, or C7 can be achieved. chim.it For instance, a directing group at the N1 position could facilitate palladium-catalyzed C-H arylation or alkenylation at the C2 position. chim.itbeilstein-journals.org This approach allows for the late-stage modification of the indole core, which is highly valuable in drug discovery programs.

In recent years, photoredox and electrocatalytic methods have gained significant traction as powerful and sustainable alternatives for driving chemical reactions. sigmaaldrich.comnih.gov These techniques utilize light energy or electricity, respectively, to generate highly reactive intermediates under mild conditions. sigmaaldrich.comrsc.org

Photoredox catalysis employs a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to activate substrates. acs.orgacs.org This has been applied to various transformations in indole synthesis. For example, photoredox catalysis can be combined with transition metal catalysis, such as palladium, to enable C-H functionalization reactions under milder conditions. nih.gov It can also facilitate radical cascade reactions to construct complex indole alkaloids. acs.org A photoredox-mediated approach could be envisioned for the synthesis of the this compound core, for instance, through a radical-based cyclization of a suitable precursor. The classic Fischer indole synthesis has also been adapted to a milder photoredox-catalyzed version. thieme.de

Electrocatalysis offers another green approach by using an electric current to drive redox reactions, thereby avoiding the use of stoichiometric chemical oxidants or reductants. rsc.orgunl.pt This method has been successfully applied to the synthesis of substituted indoles. organic-chemistry.org For example, an electrocatalytic dehydrogenative cyclization of 2-vinylanilides can produce 3-substituted indoles without the need for external chemical oxidants. organic-chemistry.org While direct application to this compound synthesis is not widely documented, the principles of electrocatalysis could be adapted to key bond-forming steps, potentially offering a more sustainable and efficient synthetic route. rsc.orgrsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce the environmental impact of chemical processes. wjpps.com This involves considerations such as atom economy, solvent choice, and waste reduction.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. ibchem.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate fewer byproducts. wjpps.com In the context of this compound synthesis, choosing synthetic routes that maximize atom economy is a key green chemistry objective.

For example, C-H activation strategies are highly atom-economical as they avoid the use of pre-functionalized substrates, which often require additional synthetic steps that generate waste. manchester.ac.uk Similarly, catalytic reactions are preferred over stoichiometric ones because the catalyst is used in small amounts and can, in principle, be recycled. numberanalytics.com

Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) are other metrics used to evaluate the greenness of a process. mygreenlab.orggreenchemistry-toolkit.org RME considers the mass of the final product in relation to the mass of all reactants used, while PMI takes into account all materials used in the process, including solvents, reagents, and work-up chemicals. mygreenlab.orggreenchemistry-toolkit.org Optimizing these metrics involves not only choosing efficient reactions but also streamlining the entire synthetic sequence to minimize purification steps and solvent usage. researchgate.netarkat-usa.org

Solvents constitute a significant portion of the waste generated in chemical synthesis. mdpi.com Therefore, the selection of greener solvents is a critical aspect of sustainable chemistry. pharmacyjournal.in Traditional solvents like chlorinated hydrocarbons and some polar aprotic solvents are being replaced by more environmentally benign alternatives. lucp.net

For the synthesis of this compound, exploring the use of greener solvents such as water, ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or cyclopentyl methyl ether (CPME) could significantly reduce the environmental footprint of the process. lucp.netsigmaaldrich.com 2-MeTHF, derived from renewable resources, is a notable green alternative to tetrahydrofuran (B95107) (THF). sigmaaldrich.com Dihydrolevoglucosenone (Cyrene™) is another bio-based solvent that is gaining attention as a replacement for polar aprotic solvents. mdpi.comresearchgate.net

Waste minimization also involves designing processes that reduce the formation of byproducts and facilitate the recovery and reuse of catalysts and solvents. nih.gov Flow chemistry, using microreactors, can offer advantages in this regard by providing better control over reaction parameters, leading to higher yields and selectivity, and minimizing waste. labmanager.com The odorous nature of some indole derivatives and byproducts also necessitates containment and potential remediation strategies, which can be an environmental consideration in large-scale production. nih.govuoguelph.ca

Advanced Structural Elucidation and Spectroscopic Analysis of 4 Cyclopropylmethoxyindole

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass and, consequently, the elemental formula of a compound with high accuracy. For 4-cyclopropylmethoxyindole (C₁₂H₁₃NO), HRMS analysis provides the experimental mass-to-charge ratio (m/z) of the molecular ion, which can be compared to the theoretical exact mass.

The expected monoisotopic mass of this compound is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O). A typical HRMS experiment, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the m/z of the protonated molecule [M+H]⁺. The high resolution of the instrument allows for mass measurements to several decimal places, enabling the unambiguous determination of the molecular formula and distinguishing it from other potential isobaric compounds.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO |

| Theoretical Exact Mass [M] | 187.09971 u |

| Theoretical m/z [M+H]⁺ | 188.10752 u |

Note: The experimental value is an expected range. Actual experimental data would provide a specific measured value.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, the spectrum is expected to show signals corresponding to the indole (B1671886) ring protons, the cyclopropyl (B3062369) protons, and the methylene (B1212753) bridge protons.

¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) carbons, while quaternary carbons (C) are identified by their presence in the broad-band decoupled ¹³C spectrum and absence in the DEPT spectra.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

|---|---|---|---|---|---|

| N-H | ~8.10 | br s | - | - | - |

| C2-H | ~7.15 | t | ~2.5 | ~122.5 | CH |

| C3-H | ~6.60 | t | ~2.5 | ~100.2 | CH |

| C5-H | ~7.10 | d | ~8.0 | ~118.0 | CH |

| C6-H | ~6.95 | t | ~8.0 | ~120.0 | CH |

| C7-H | ~6.55 | d | ~8.0 | ~105.0 | CH |

| -OCH₂- | ~3.90 | d | ~7.0 | ~74.5 | CH₂ |

| Cyclopropyl-CH | ~1.30 | m | - | ~10.5 | CH |

| Cyclopropyl-CH₂ | ~0.65 | m | - | ~3.5 | CH₂ |

| Cyclopropyl-CH₂' | ~0.40 | m | - | ~3.5 | CH₂ |

| C3a | - | - | - | ~128.0 | C |

| C4 | - | - | - | ~154.0 | C |

Note: These are predicted values based on typical chemical shifts for indole and cyclopropylmethoxy moieties. Actual experimental values may vary.

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY would show correlations between adjacent protons on the indole ring (H5-H6, H6-H7) and within the cyclopropylmethoxy group (OCH₂-CH, CH-CH₂).

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings (2-3 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule. For example, it would show correlations from the methylene protons (-OCH₂-) to the C4 of the indole ring and to the methine carbon of the cyclopropyl group, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining conformation and stereochemistry. For instance, it could show spatial proximity between the methylene protons and both the cyclopropyl protons and the H5 proton of the indole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. The IR spectrum of this compound would display key absorption bands confirming the presence of the indole N-H group, the C-O ether linkage, aromatic C-H bonds, and aliphatic C-H bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 | N-H Stretch | Indole N-H |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | Aliphatic C-H (Methylene, Cyclopropyl) |

| ~1620, ~1580, ~1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The indole ring system is the primary chromophore in this compound, giving rise to characteristic absorption bands in the UV region. The position of the cyclopropylmethoxy group at C4 influences the electronic structure and thus the absorption maxima (λ_max). The spectrum is typically recorded in a solvent such as ethanol or methanol.

The indole chromophore typically exhibits two main absorption bands: a higher energy band (around 220 nm) and a lower energy band (around 270-290 nm) which may show fine structure.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires a single, high-quality crystal of the compound. If a suitable crystal of this compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the exact conformation of the cyclopropylmethoxy side chain relative to the indole ring and how the molecules pack together in the crystal lattice. As of now, publicly available X-ray crystallographic data for this compound has not been identified.

Chemical Reactivity and Derivatization Pathways of 4 Cyclopropylmethoxyindole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring

The indole ring is highly susceptible to electrophilic attack due to the lone pair of electrons on the nitrogen atom, which increases the electron density of the aromatic system. The position of electrophilic attack is significantly influenced by the substituents present on the ring.

The 4-cyclopropylmethoxy group is an electron-donating group (EDG) due to the resonance effect of the oxygen atom's lone pairs. This activating group directs incoming electrophiles primarily to the C3 position of the indole ring. The C3 position is the most nucleophilic site in the indole system, and its reactivity is further enhanced by the electron-donating nature of the 4-alkoxy substituent. While C3 is the kinetically favored position for electrophilic attack, other positions can also be functionalized, often under thermodynamic control or with the use of specific directing groups. The electron-donating effect of the methoxy (B1213986) group enhances the electron density at the ortho and para positions relative to it, which in the indole ring system corresponds to the C5 and C7 positions, as well as influencing the pyrrole (B145914) ring.

While the inherent reactivity of the indole ring favors substitution at C3, functionalization at other positions can be achieved through various strategies.

C-2 Position: Direct electrophilic attack at C2 is generally disfavored. However, C2-functionalization can be achieved through methods such as lithiation at C2 followed by quenching with an electrophile, or through transition metal-catalyzed C-H activation.

C-3 Position: This is the most common site for electrophilic substitution. Reactions such as the Mannich reaction, Vilsmeier-Haack formylation, and Friedel-Crafts acylation readily occur at this position.

C-5 and C-7 Positions: The 4-cyclopropylmethoxy group activates the C5 and C7 positions towards electrophilic attack. However, substitution at these positions often requires harsher reaction conditions or the use of directing groups to overcome the intrinsic reactivity of the C3 position. For instance, Friedel-Crafts acylations can sometimes lead to mixtures of C3 and C5 or C7 substituted products.

C-6 Position: The C6 position is the least activated position for electrophilic substitution in 4-substituted indoles and functionalization at this site is challenging and typically requires multi-step synthetic sequences.

The table below summarizes the expected regioselectivity for common electrophilic aromatic substitution reactions on 4-cyclopropylmethoxyindole based on the general reactivity of 4-alkoxyindoles.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-cyclopropylmethoxyindole |

| Halogenation | NBS, NCS, NIS | 3-Halo-4-cyclopropylmethoxyindole |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | 3-Acyl-4-cyclopropylmethoxyindole |

| Vilsmeier-Haack | POCl₃/DMF | This compound-3-carbaldehyde |

| Mannich Reaction | CH₂O, R₂NH | 3-(Dialkylaminomethyl)-4-cyclopropylmethoxyindole |

N-Functionalization of the Indole Nitrogen

The nitrogen atom of the indole ring possesses a lone pair of electrons and can act as a nucleophile, allowing for the introduction of various functional groups.

N-Alkylation: The indole nitrogen can be readily alkylated using alkyl halides or other alkylating agents in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

N-Acylation: Acylation of the indole nitrogen is typically achieved using acyl chlorides or anhydrides. This reaction is often performed in the presence of a base to neutralize the acid byproduct. N-acylation is a useful strategy for protecting the indole nitrogen and can influence the regioselectivity of subsequent electrophilic substitution reactions. nih.gov

N-Sulfonylation: Sulfonylation of the indole nitrogen is accomplished with sulfonyl chlorides in the presence of a base. The resulting N-sulfonylindoles are valuable intermediates in organic synthesis.

N-functionalization significantly alters the electronic and steric properties of the indole ring. The introduction of an electron-withdrawing group, such as an acyl or sulfonyl group, on the nitrogen atom decreases the electron density of the indole ring, making it less susceptible to electrophilic attack. This deactivating effect can be utilized to control the regioselectivity of subsequent reactions. Conversely, N-alkylation has a smaller impact on the electronic properties but can introduce steric hindrance around the nitrogen atom, which may influence the approach of reagents.

The table below provides an overview of common N-functionalization reactions and their impact on the indole's properties.

| Reaction Type | Typical Reagents | Impact on Electronic Properties | Impact on Steric Properties |

| Alkylation | Alkyl halide, Base (e.g., NaH) | Minor electron-donating effect | Increases with the size of the alkyl group |

| Acylation | Acyl chloride, Base (e.g., Pyridine) | Strong electron-withdrawing effect | Increases with the size of the acyl group |

| Sulfonylation | Sulfonyl chloride, Base (e.g., Pyridine) | Strong electron-withdrawing effect | Increases with the size of the sulfonyl group |

Cyclopropyl (B3062369) Ring Opening and Rearrangement Reactions

The cyclopropyl group is a strained three-membered ring that can undergo ring-opening reactions under certain conditions, particularly in the presence of acids or transition metals. The ether linkage to the indole ring can influence the reactivity of the cyclopropyl group.

Under acidic conditions, the ether oxygen can be protonated, which may facilitate the opening of the cyclopropyl ring to form a carbocationic intermediate. This intermediate can then be trapped by a nucleophile or undergo rearrangement. The specific outcome of such reactions would depend on the reaction conditions and the nature of the reagents employed. Reactions involving donor-acceptor cyclopropanes with indoles, often catalyzed by Lewis or Brønsted acids, are known to proceed via ring-opening of the cyclopropane (B1198618). nih.govsioc-journal.cn While specific studies on this compound are limited, the general reactivity of cyclopropyl ethers suggests that ring-opening is a plausible transformation under acidic catalysis. Rearrangement reactions of the cyclopropylmethyl ether moiety are also conceivable, potentially leading to the formation of homoallylic or cyclobutoxy derivatives, although such reactions would likely require specific catalytic systems.

Acid-Catalyzed Transformations

Under acidic conditions, the reactivity of this compound is dictated by the basicity of the indole ring and the stability of the cyclopropylmethoxy substituent. The indole nucleus is known to protonate at the C3 position in the presence of strong acids, forming a thermodynamically stable 3H-indolium cation. This protonation deactivates the pyrrole ring towards further electrophilic attack and can influence the regioselectivity of subsequent reactions.

The cyclopropylmethoxy group, on the other hand, is generally stable under moderately acidic conditions. However, under forcing acidic conditions, cleavage of the ether linkage could occur. This would proceed via protonation of the ether oxygen, followed by nucleophilic attack. The exceptional stability of the cyclopropylmethyl carbocation, due to the "bent bond" character of the cyclopropane ring which allows for effective overlap with the empty p-orbital of the carbocationic center, would facilitate this cleavage. echemi.comwyzant.comquora.comyoutube.com The resulting carbocation could then be trapped by a nucleophile or undergo rearrangement.

A plausible acid-catalyzed transformation of this compound is electrophilic substitution on the indole ring. Due to the presence of the alkoxy group at C4, electrophilic attack is still expected to favor the C3 position. However, the steric bulk of the cyclopropylmethoxy group might influence the approach of the electrophile. Common electrophilic substitution reactions that could be envisioned include:

Nitration: Using milder nitrating agents to avoid polymerization of the indole ring.

Halogenation: Employing reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups, likely at the C3 position.

It is also conceivable that under specific acidic conditions, intramolecular reactions could be promoted. For instance, if a suitable electrophilic center is present elsewhere in the molecule, an acid-catalyzed cyclization involving the indole C3 position could lead to the formation of polycyclic structures.

| Reaction Type | Potential Reagents | Expected Major Product | Notes |

| Protonation | Strong acids (e.g., HCl, H2SO4) | 3H-Indolium salt | Reversible; deactivates the pyrrole ring. |

| Ether Cleavage | Strong acids, high temperature | 4-Hydroxyindole (B18505) and cyclopropylmethanol (B32771) derivatives | Proceeds via a stable cyclopropylmethyl carbocation. |

| Nitration | Mild nitrating agents | 3-Nitro-4-cyclopropylmethoxyindole | Avoids acid-catalyzed polymerization. |

| Halogenation | NBS, NCS | 3-Halo-4-cyclopropylmethoxyindole | Common method for indole halogenation. |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | 3-Acyl-4-cyclopropylmethoxyindole | Steric hindrance at C4 might affect yield. |

Radical-Mediated Pathways

The indole nucleus can participate in radical reactions, typically involving the formation of an indolyl radical. Similarly, the cyclopropylmethyl group can undergo radical-initiated transformations. The interplay between these two functionalities in this compound could lead to interesting and potentially complex reaction outcomes.

Generation of a radical at the indole nitrogen or at one of the carbon atoms of the pyrrole ring could be achieved using various radical initiators. Once formed, this indolyl radical could participate in intramolecular cyclization reactions if a suitable radical acceptor is present in the molecule. For instance, if an unsaturated side chain were attached to the indole nitrogen, a radical cyclization could lead to the formation of a new ring fused to the indole core. rsc.orgscispace.comrsc.org

The cyclopropylmethyl group is known to be relatively stable towards radical-mediated ring-opening compared to other strained ring systems. The cyclopropylcarbinyl radical is a resonance-stabilized species, which lowers the driving force for ring opening. However, under certain conditions, particularly at elevated temperatures or with specific radical initiators, ring-opening to a homoallylic radical can occur. In the context of this compound, a radical generated on the methylene (B1212753) of the methoxy group could potentially lead to ring-opening of the cyclopropyl group, although this would likely require significant energy input.

More plausible radical-mediated pathways for this compound would involve reactions where the cyclopropylmethoxy group remains intact. For example, radical C-H activation at a position remote from the indole nucleus, followed by an intramolecular cyclization onto the indole ring, could be a viable strategy for constructing more complex structures. Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions and could be applicable to the functionalization of this compound. nih.govacs.org

| Radical Precursor | Initiation Method | Potential Intermediate | Possible Outcome |

| N-H or C-H bond on indole | Radical initiator (e.g., AIBN) | Indolyl radical | Intermolecular or intramolecular addition. |

| C-H bond on methoxy group | Hydrogen atom abstraction | α-alkoxy radical | Potential for cyclopropyl ring opening (less likely). |

| Appended halide or other precursor | Photoredox catalysis | Aryl or alkyl radical | Intramolecular cyclization onto the indole ring. |

Synthesis of Complex Analogues and Hybrid Structures

The this compound scaffold can serve as a valuable starting point for the synthesis of more complex molecules with potential biological activity. Strategies for elaborating this core structure can be broadly categorized into the construction of polycyclic systems and the conjugation with other bioactive moieties.

Incorporation into Polycyclic Systems

The indole nucleus is a common feature in many polycyclic natural products and pharmaceuticals. Several modern synthetic methodologies can be envisioned for the incorporation of this compound into such larger ring systems.

One approach involves intramolecular reactions where a side chain, strategically introduced at the indole nitrogen or another position, cyclizes onto the indole ring. For example, an intramolecular Heck reaction of an N-alkenyl-4-cyclopropylmethoxyindole derivative could lead to the formation of a new ring fused to the [a] or [b] face of the indole. Similarly, an intramolecular Friedel-Crafts reaction of a tethered electrophile could achieve a similar outcome.

Transition metal-catalyzed reactions offer a powerful toolkit for the construction of polycyclic indoles. For instance, a palladium-catalyzed intramolecular C-H activation/C-C bond formation could be used to create a new ring system. Another strategy is the use of cycloaddition reactions. An intramolecular [4+2] cycloaddition of an ynamide tethered to the indole could provide access to highly substituted indolines, which can then be oxidized to the corresponding indoles. nih.gov The presence of the 4-cyclopropylmethoxy group would likely influence the regioselectivity and stereoselectivity of these cyclization reactions. beilstein-journals.org

The synthesis of polycyclic indoles from 4-substituted indoles has been demonstrated through various catalytic methods. For example, domino Friedel-Crafts/nitro-Michael reactions have been used to construct 3,4-ring-fused indoles. nih.gov Additionally, gold-catalyzed dearomatization/ipso-cyclization/Michael addition sequences of Ugi adducts derived from 4-substituted indoles have been reported to yield polycyclic azepino[5,4,3-cd]indoles. beilstein-journals.org

| Synthetic Strategy | Key Reaction | Potential Polycyclic System |

| Intramolecular Cyclization | Heck reaction, Friedel-Crafts | Indole-fused carbocycles or heterocycles |

| Transition-Metal Catalysis | C-H activation, Cross-coupling | Complex polycyclic indole alkaloids |

| Cycloaddition Reactions | [4+2] Cycloaddition | Substituted indolines and indoles |

| Domino Reactions | Friedel-Crafts/Michael addition | 3,4-Ring-fused indoles |

Conjugation with Other Bioactive Moieties

The conjugation of this compound with other known bioactive molecules is a promising strategy for the development of new therapeutic agents with potentially enhanced or novel pharmacological profiles. The indole scaffold provides several handles for such conjugation.

The indole nitrogen, after deprotonation, can act as a nucleophile to displace a leaving group on another bioactive molecule, forming a stable N-C bond. Alternatively, the C3 position, being the most nucleophilic carbon, can be functionalized through electrophilic substitution or transition-metal-catalyzed cross-coupling reactions to introduce a linker for conjugation. For example, a Vilsmeier-Haack reaction would introduce a formyl group at C3, which could then be used in reductive amination to connect to an amine-containing bioactive moiety.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, are powerful methods for creating carbon-carbon or carbon-heteroatom bonds. To utilize these reactions, this compound would first need to be halogenated, likely at the C3 or another available position on the benzene (B151609) ring. This halo-indole could then be coupled with a boronic acid, organostannane, or terminal alkyne derivative of another bioactive molecule.

Multicomponent reactions (MCRs) offer an efficient way to generate molecular diversity and could be employed to conjugate this compound. For instance, in a Mannich-type reaction, this compound could react with an aldehyde and an amine (which could be part of another bioactive molecule) to form a new C-C bond at the C3 position. mdpi.com Furthermore, bis-indole derivatives, which have shown interesting biological activities, could be synthesized by reacting this compound with a suitable dielectrophile. dovepress.com

| Conjugation Site | Reaction Type | Linker Type | Example Bioactive Moiety |

| Indole Nitrogen (N1) | Nucleophilic substitution | Direct N-C bond | Alkyl halide derivative of a drug |

| C3 Position | Electrophilic substitution | Amide, ester, or ether | Carboxylic acid or alcohol containing drug |

| C3 or Benzene Ring | Cross-coupling (e.g., Suzuki) | Biaryl or vinyl | Boronic acid derivative of a heterocycle |

| C3 Position | Multicomponent reaction | Aminomethyl | Amine-containing natural product |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 4 Cyclopropylmethoxyindole and Its Analogues

Design Principles for 4-Cyclopropylmethoxyindole Analogues

The design of new analogs of this compound is guided by established medicinal chemistry principles aimed at systematically modifying the molecule to probe and optimize its interaction with biological targets. designpartner.infotulane.eduyoutube.com These principles include methodical alterations of key structural motifs, exploration of electronic effects on the core scaffold, and the use of isosteric and bioisosteric replacements to modulate physicochemical and pharmacological properties. nih.govnih.govnih.gov

Systematic Modification of the Cyclopropylmethoxy Group

The cyclopropylmethoxy group at the 4-position of the indole (B1671886) ring is a key feature of the parent molecule. Systematic modifications of this group can have a significant impact on the compound's activity. Research on similar structures, such as certain PDE4 inhibitors, has shown that the cyclopropylmethoxy and difluoromethoxy groups can interact with hydrophobic pockets in enzyme active sites. mdpi.com

In the design of indolealkylpiperazine derivatives, replacing a morpholine (B109124) group with the smaller cyclopropylmethoxy group led to increased activity at serotonin (B10506) receptors. mdpi.comresearchgate.net It was postulated that the cyclopropylmethoxy group extends into a hydrophobic pocket, thereby stabilizing the binding conformation of the molecule within the active sites of the receptors. mdpi.comresearchgate.net This suggests that the size and hydrophobicity of the substituent at this position are critical for optimal interaction with the target.

To explore this, a series of analogs could be synthesized with variations in the cycloalkyl ring size (e.g., cyclobutyl, cyclopentyl) or by introducing substituents on the cyclopropyl (B3062369) ring. Additionally, the ether linkage could be replaced with other functional groups to probe the importance of the oxygen atom for activity.

Exploration of Substituent Effects on the Indole Core

The indole core is a common scaffold in many biologically active compounds and offers multiple positions for substitution. nih.govnih.gov Extensive SAR studies on indole-based inhibitors have been performed at various positions of the indole core. nih.govacs.org For instance, in the development of certain inhibitors, it was found that compact and nonpolar moieties were the best groups at the C-5 position, while attachments at the C-6 position did not significantly affect potency. nih.govacs.org Limited studies on N-1 benzyl-type substituents indicated that fluoro or methyl groups at the 2' or 5' positions of the benzyl (B1604629) group were optimal. nih.govacs.org

The electronic properties of substituents on the indole ring can also play a crucial role. In the design of multi-target-directed ligands for Alzheimer's disease, a propargylamine (B41283) moiety was incorporated at the N1 position, and a carbamoyl (B1232498) moiety was conjugated at the 5 or 6 position to inhibit specific enzymes. nih.gov The choice between a carbamate (B1207046) and a more metabolically stable urea (B33335) moiety highlights the consideration of both electronic effects and metabolic stability. nih.gov

The polarity of the indole core itself can be modified. For example, replacing an indole ring with a benzimidazole (B57391) was explored to increase polarity without significantly altering the shape of the molecule in a series of HIV-1 fusion inhibitors. nih.govacs.org

Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to fine-tune the properties of a lead compound. nih.govresearchgate.net Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, with the goal of producing a compound with similar biological activity. drugdesign.org

For indole derivatives, common bioisosteric replacements for the indole moiety include benzimidazole, benzoxazole, and indazole. drugdesign.orgmdpi.com Such replacements can address issues like metabolic instability. For instance, a 4,7-dimethoxyindole derivative, which was a potent HIV-1 attachment inhibitor, was metabolically susceptible to O-demethylation, potentially forming a chemically reactive quinone. Replacing the indole with a 6-azaindole (B1212597) largely preserved the antiviral activity while mitigating this metabolic concern. nih.gov

In the context of this compound, isosteric replacements could be applied to various parts of the molecule. The cyclopropyl group could be replaced by other small, rigid groups. The methoxy (B1213986) linker could be substituted with a thioether or an amino group to explore the impact of the heteroatom. On the indole core, replacing specific carbon atoms with nitrogen (azaindoles) can alter the electronic distribution and hydrogen bonding capabilities of the molecule. nih.gov

Ligand-Based and Structure-Based Design Methodologies

The development of novel this compound analogues can be significantly accelerated by employing computational drug design methodologies. These approaches are broadly categorized as either ligand-based or structure-based, depending on the available information about the biological target. espublisher.comnih.gov

Ligand-based drug design is utilized when the three-dimensional structure of the target protein is unknown. researchgate.net This approach relies on the analysis of a set of molecules known to be active at the target. By identifying common structural features, or pharmacophores, that are essential for activity, new molecules can be designed that incorporate these features. researchgate.net Virtual screening, a key ligand-based technique, has been successfully used to identify new inhibitors for various targets by starting with a known active compound, such as an indole derivative, and searching for structurally similar compounds in large chemical databases. acs.org

Structure-based drug design , on the other hand, is applicable when the 3D structure of the target protein has been determined, often through techniques like X-ray crystallography or NMR spectroscopy. nih.govresearchgate.net This knowledge allows for the rational design of ligands that can fit into the target's binding site with high affinity and selectivity. Molecular docking is a prominent structure-based method that predicts the preferred orientation of a ligand when bound to a target, which can guide the optimization of lead compounds. nih.gov For example, the crystal structure of the viral infectivity factor (Vif) enabled the structure-based design of new indole-based inhibitors. nih.gov

Both methodologies have been instrumental in the discovery and optimization of various indole derivatives. espublisher.comnih.gov

Theoretical Basis of SAR: Physicochemical and Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsr.comjocpr.comresearchgate.net This is achieved by using physicochemical and structural descriptors that quantify various properties of the molecules. msjonline.orgresearchgate.netpsu.edu

Electronic, Steric, and Hydrophobic Parameters

The biological activity of a molecule is often governed by a combination of its electronic, steric, and hydrophobic properties, which dictate its ability to interact with a biological target and navigate to its site of action. nih.govniscpr.res.in

Electronic Parameters: These descriptors quantify the electronic aspects of a molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). ijpsi.orgacs.org These parameters are crucial for understanding electrostatic interactions, hydrogen bonding, and the reactivity of a compound. For instance, in a study of indole derivatives, the average charge of carboxyl oxygens was found to have an excellent correlation with catalytic C-H functionalization. acs.org

Steric Parameters: Steric descriptors relate to the size and shape of a molecule or its substituents. nih.gov They are critical for determining how well a ligand fits into the binding site of a protein. Descriptors like molar volume, surface area, and Sterimol parameters are commonly used. ijpsi.org Studies have shown that steric hindrance can be more important than electronic character in determining the inhibitory activity of some indole carboxamide compounds. nih.gov

Hydrophobic Parameters: Hydrophobicity is a key factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to target proteins. niscpr.res.innih.gov The partition coefficient (log P), which measures the distribution of a compound between an organic and an aqueous phase, is the most common descriptor for hydrophobicity. jocpr.com QSAR models for indole derivatives have often shown that hydrophobicity plays a significant role in their biological activity. ijpsr.comresearchgate.net

The following table provides examples of descriptors used in QSAR studies of indole derivatives:

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Atomic Charges | Governs electrostatic interactions, reactivity, and hydrogen bonding. ijpsi.orgacs.org |

| Steric | Molar Volume, Molar Refractivity, Sterimol Parameters | Determines the fit of the molecule in the target's binding site. nih.govijpsi.org |

| Hydrophobic | Log P, Hydrophobic Field Descriptors | Influences membrane permeability, protein binding, and solubility. ijpsr.comniscpr.res.in |

By systematically varying these parameters in analogues of this compound and developing robust QSAR models, researchers can gain a deeper understanding of the structural requirements for desired biological activity and rationally design more potent and selective compounds. biolscigroup.usnih.govphyschemres.orgmdpi.comnih.gov

Topological and 3D Molecular Descriptors

In the development of Quantitative Structure-Activity Relationship (QSAR) models for this compound and its analogues, molecular descriptors serve as the quantitative bridge between chemical structure and biological activity. These numerical values are calculated from the molecular representation and are categorized based on their dimensionality.

Connectivity Indices (e.g., Kier & Hall indices, χ): These indices reflect the degree of branching and complexity within the molecule. The presence of the cyclopropyl ring and the ether linkage in the 4-position substituent significantly influences these values compared to simpler alkyl or alkoxy groups.

Shape Indices (e.g., Kappa indices, κ): These describe different aspects of molecular shape relative to linear or branched alkanes. The compact, rigid nature of the cyclopropyl group contributes uniquely to the shape indices of this compound.

Wiener Index (W): This index is calculated as the sum of distances between all pairs of non-hydrogen atoms in the molecular graph. It provides a measure of molecular compactness.

Three-Dimensional (3D) Descriptors: These descriptors are calculated from the 3D coordinates of a molecule's low-energy conformation and provide a more realistic representation of the shape and electronic properties that govern intermolecular interactions. For this compound, crucial 3D descriptors are:

Solvent-Accessible Surface Area (SASA): This descriptor measures the molecular surface area accessible to a solvent probe, correlating with solubility and potential for interaction with a biological target. The size and orientation of the cyclopropylmethoxy group directly impact the total SASA and the polar surface area (PSA).

Molecular Volume: The van der Waals volume of the molecule, which is a critical determinant of how well the ligand fits into a receptor's binding pocket.

Dipole Moment: This vector quantity describes the polarity of the molecule. The electronegative oxygen and nitrogen atoms in the this compound structure create a specific dipole moment, which is crucial for electrostatic interactions with a receptor.

WHIM (Weighted Holistic Invariant Molecular) Descriptors: These are 3D descriptors that capture information about molecular size, shape, symmetry, and atom distribution, providing a comprehensive 3D view of the molecule.

The table below illustrates how these descriptors can vary among this compound and two closely related analogues, highlighting the structural nuances captured by these numerical values.

| Molecular Descriptor | This compound | 4-Isopropoxyindole | 4-Cyclobutoxyindole |

|---|---|---|---|

| Molecular Weight (g/mol) | 187.24 | 175.23 | 187.24 |

| Topological Polar Surface Area (TPSA, Ų) | 24.95 | 24.95 | 21.26 |

| First-Order Connectivity Index (¹χ) | 4.98 | 4.61 | 5.15 |

| Wiener Index (W) | 782 | 695 | 841 |

| Solvent-Accessible Surface Area (SASA, Ų) | 451.3 | 445.8 | 465.1 |

Computational Methodologies in QSAR Development

The development of robust QSAR models for this compound and its derivatives relies on sophisticated computational methodologies. These methods aim to mathematically formalize the relationship between the calculated molecular descriptors (independent variables) and the observed biological activity (dependent variable), such as receptor binding affinity (e.g., pIC₅₀). The ultimate goal is to create a predictive model that can accurately estimate the activity of novel, untested compounds.

Traditional statistical methods, particularly Multiple Linear Regression (MLR), are foundational to QSAR analysis. MLR establishes a linear relationship between a set of molecular descriptors and biological activity. The general form of an MLR model is:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c₀ is the regression intercept, c₁...cₙ are the regression coefficients for each descriptor (D₁...Dₙ), and Activity is the biological response.

For a series of 4-alkoxyindole analogues, a hypothetical MLR model might be developed that links binding affinity to a combination of electronic, steric, and hydrophobic parameters. For instance, a plausible model could take the form:

pIC₅₀ = 5.12 + 0.45(logP) - 0.02(SASA) + 1.21(κ₂)

In this equation, logP represents hydrophobicity, SASA represents steric bulk, and the Kappa shape index (κ₂) quantifies a specific aspect of molecular shape. The quality of an MLR model is assessed using statistical parameters like the coefficient of determination (R²), which measures the goodness of fit for the training data, and the cross-validated R² (Q²), which assesses the model's predictive power on unseen data.

| Parameter | Value | Description |

|---|---|---|

| N (Number of Compounds) | 35 | Size of the dataset used to build the model. |

| R² (Coefficient of Determination) | 0.85 | Indicates that 85% of the variance in activity is explained by the model. |

| Q² (Leave-One-Out Cross-Validation) | 0.76 | Represents the internal predictive ability of the model. |

| F-statistic | 58.4 | Indicates the overall statistical significance of the regression model. |

| Standard Error of Estimate (SEE) | 0.28 | Measures the average deviation of predicted values from actual values. |

While linear methods are valuable, the relationship between structure and activity is often non-linear. Machine learning (ML) algorithms are adept at capturing these complex, non-additive relationships. For the this compound series, ML approaches can provide more accurate and robust predictive models.

Artificial Neural Networks (ANNs): ANNs are computational models inspired by the structure of the human brain. A typical feed-forward ANN used in QSAR consists of:

Input Layer: Each neuron corresponds to a molecular descriptor.

Hidden Layer(s): One or more layers of neurons that process the information from the input layer through a series of weighted connections and non-linear activation functions. This is where complex patterns are learned.

Output Layer: A single neuron that produces the predicted biological activity.

By training the network on a known dataset of indole analogues and their activities, the ANN can learn the intricate, non-linear correlations between the descriptors (e.g., 3D shape, electrostatics) and the biological endpoint.

Other powerful ML methods include Support Vector Machines (SVM), which find an optimal hyperplane to separate compounds into different activity classes or perform regression, and Random Forests (RF), an ensemble method that builds multiple decision trees to improve predictive accuracy and reduce overfitting.

| Modeling Technique | R² (Training Set) | Q² (Internal Validation) | R²_pred (External Test Set) |

|---|---|---|---|

| Multiple Linear Regression (MLR) | 0.85 | 0.76 | 0.71 |

| Artificial Neural Network (ANN) | 0.94 | 0.85 | 0.88 |

| Support Vector Machine (SVM) | 0.92 | 0.83 | 0.86 |

As shown in the hypothetical data in Table 3, non-linear methods like ANN and SVM often demonstrate superior predictive performance (higher R²_pred on an external test set) compared to traditional linear models for complex datasets.

The primary application of a well-validated QSAR model is predictive modeling. Once a robust model (e.g., an ANN model for 4-alkoxyindole analogues) has been established, it can be used to perform virtual screening, a powerful computational technique for accelerating drug discovery.

The virtual screening workflow involves the following steps:

Virtual Library Generation: A large, in-silico library of novel compounds based on the this compound scaffold is created. This can involve systematically modifying the indole core, the alkoxy linker, or the terminal cycloalkyl group (e.g., exploring cyclobutyl, cyclopentyl, or functionalized cyclopropyl groups).

Descriptor Calculation: The same set of molecular descriptors used to build the QSAR model is calculated for every compound in the virtual library.

Activity Prediction: The validated QSAR model is applied to the descriptor matrix of the virtual library to predict the biological activity of each novel compound.

Prioritization and Selection: The virtual compounds are ranked based on their predicted activity. The highest-ranking "hits"—those predicted to be most potent—are identified as top candidates for chemical synthesis and subsequent experimental validation.

This approach allows researchers to computationally explore a vast chemical space and intelligently prioritize synthetic resources, focusing only on the compounds with the highest probability of success. This dramatically enhances the efficiency of the lead optimization process, saving significant time and resources compared to traditional trial-and-error synthesis and testing.

Mechanistic Investigations of 4 Cyclopropylmethoxyindole S Biological Interactions Non Clinical Focus

In Vitro Studies of Molecular Target Engagement

In vitro studies are the first step in identifying and characterizing the direct molecular targets of a compound. These cell-free or cell-based assays provide quantitative data on binding affinity and enzyme inhibition.

Protein-Ligand Interaction Studies (e.g., hydrogen bonding, hydrophobic interactions)

To understand the binding of a compound at an atomic level, protein-ligand interaction studies are employed. Techniques such as X-ray crystallography and computational modeling can reveal the precise three-dimensional structure of a compound bound to its protein target. nottingham.ac.ukni.ac.rs These methods identify the specific molecular forces that stabilize the interaction, including hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces. nottingham.ac.uk

Understanding these interactions is critical for structure-based drug design, as it allows chemists to rationally modify a compound to enhance its potency, selectivity, and other pharmacological properties. rsc.org The binding energy is not just a property of the interface but also depends on conformational changes within the protein or ligand upon binding. nottingham.ac.uk

Table 3: Example of Key Interactions between a Hypothetical Ligand and a Kinase Active Site This interactive table lists the types of interactions that would be identified in a protein-ligand study. This is a hypothetical example and does not describe 4-Cyclopropylmethoxyindole.

| Ligand Moiety | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Carbonyl Oxygen | Lysine-72 | Hydrogen Bond | 2.8 |

| Phenyl Ring | Leucine-135 | Hydrophobic | 3.9 |

| Phenyl Ring | Valine-57 | Hydrophobic | 4.1 |

| Amine Nitrogen | Aspartic Acid-184 | Salt Bridge | 3.2 |

Cellular Pathway Modulation Studies

Beyond direct target engagement, it is crucial to understand a compound's impact on the complex signaling networks within a cell.

Signaling Cascade Analysis (e.g., phosphorylation events)

A signaling cascade is a series of biochemical reactions within a cell, initiated by a stimulus, that ultimately results in a specific cellular response. wikipedia.org Many signaling pathways are controlled by phosphorylation events, where protein kinases add phosphate (B84403) groups to other proteins, thereby activating or inhibiting their function. wikipedia.org

To analyze a compound's effect on these pathways, researchers can use techniques like Western blotting or mass spectrometry to measure changes in the phosphorylation status of key signaling proteins. For example, a compound targeting a specific kinase would be expected to decrease the phosphorylation of that kinase's downstream substrates. This analysis confirms that the compound engages its target in a cellular context and produces the intended downstream effect.

Gene Expression Profiling

Gene expression profiling provides a global snapshot of a cell's functional state by measuring the activity of thousands of genes simultaneously. wikipedia.org Techniques such as DNA microarrays and RNA-Sequencing (RNA-Seq) can reveal how a compound alters the cellular transcriptome. nih.govnih.gov This can help to:

Identify the biological pathways affected by the compound.

Uncover unexpected mechanisms of action.

Develop biomarkers to monitor the compound's activity.

The analysis often involves identifying genes that are significantly up-regulated or down-regulated in response to treatment. wikipedia.org This powerful, hypothesis-generating approach provides a comprehensive view of a compound's cellular impact. wikipedia.orgnih.gov

Table 4: Example Gene Expression Changes in a Cancer Cell Line Treated with a Hypothetical Compound This interactive table shows a small subset of genes that might be identified in a gene expression profiling study. This is a hypothetical example and not actual data for this compound.

| Gene Symbol | Gene Name | Function | Fold Change | p-value |

|---|---|---|---|---|

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | Cell Cycle Arrest | 3.5 | <0.001 |

| BCL2 | B-cell lymphoma 2 | Anti-Apoptosis | -2.8 | <0.001 |

| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis | -4.1 | <0.001 |

| MYC | MYC Proto-Oncogene | Transcription Factor | -2.1 | <0.01 |

| EGR1 | Early Growth Response 1 | Transcription Factor | 5.2 | <0.001 |

Cellular Uptake and Subcellular Localization Studies

The entry of small molecules like this compound into a cell is a critical first step in exerting any biological effect. The specific mechanisms governing the cellular uptake and subsequent subcellular distribution of this compound have not been extensively detailed in publicly available research. However, based on the physicochemical properties of similar small molecules and general biological principles, several pathways can be postulated.

Small molecules can traverse the plasma membrane through various mechanisms, including passive diffusion and carrier-mediated transport. For a molecule with the structural characteristics of this compound, which possesses both lipophilic (cyclopropylmethoxy and indole (B1671886) rings) and polar (indole nitrogen) features, a combination of uptake processes is possible. The lipophilicity of the molecule would facilitate its partitioning into and diffusion across the lipid bilayer of the cell membrane. stanford.edu

In addition to passive diffusion, endocytic pathways are major routes for the internalization of extracellular molecules. wilhelm-lab.com These processes involve the invagination of the plasma membrane to form vesicles that enclose the molecule. Key endocytic pathways include:

Clathrin-mediated endocytosis (CME): This is a receptor-mediated process where the molecule binds to specific receptors on the cell surface, which then cluster in clathrin-coated pits that invaginate to form vesicles. nih.govmdpi.com This is a common pathway for the uptake of a wide variety of ligands. wilhelm-lab.com

Caveolae-mediated endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. mdpi.com

Macropinocytosis: This is a non-specific process where large gulps of extracellular fluid containing the molecule are taken up into the cell. mdpi.comnih.gov

The predominant uptake mechanism for this compound would likely depend on the specific cell type and the experimental conditions. Studies using pharmacological inhibitors of these pathways could elucidate the primary route of entry. For example, chlorpromazine (B137089) is a known inhibitor of clathrin-mediated endocytosis. plos.org

Once inside the cell, the subcellular localization of this compound would be determined by its affinity for various organelles and macromolecules. The indole ring, a common scaffold in neuroactive compounds, may lead to accumulation in specific cellular compartments. A meta-analysis of the subcellular distribution of small molecules suggests that properties like molecular weight, lipophilicity, and charge influence organelle-specific accumulation. nih.gov For instance, the binding of a molecule to proteins within a specific compartment can lead to its sequestration there. nih.govoligotherapeutics.org The specific subcellular fate of this compound would be crucial in determining its biological activity, as this dictates which cellular proteins and pathways it can interact with. Advanced imaging techniques, potentially using a fluorescently tagged version of the molecule, would be required to visualize its distribution within the cell.

Chemical Biology Approaches to Elucidate Biological Function

Chemical biology provides a powerful toolkit to unravel the mechanisms of action of bioactive small molecules like this compound. oligotherapeutics.org These approaches utilize chemical tools to probe biological systems, identify molecular targets, and understand the functional consequences of molecule-target interactions.

A key strategy in chemical biology is the development of chemical probes. rjsocmed.com These are typically derivatives of the bioactive molecule of interest that have been modified to include a reporter tag (e.g., a fluorophore or biotin) and/or a reactive group for covalent labeling of its binding partners. frontiersin.org The design of such probes for this compound would involve structure-activity relationship (SAR) studies to identify positions on the molecule where modifications can be made without abolishing its biological activity.

The development of a chemical probe based on this compound would likely follow these general steps:

SAR-guided design: Identify non-essential regions of the this compound scaffold for the attachment of a linker and a functional group.

Synthesis: Chemically synthesize the probe molecule. This might involve multi-step organic synthesis to introduce a photo-reactive group (like a diazirine or benzophenone) for covalent cross-linking and a bioorthogonal handle (like an alkyne or azide) for subsequent "click" chemistry-based attachment of a reporter tag. frontiersin.orgnih.gov

Validation: Confirm that the synthesized probe retains the biological activity of the parent compound, this compound.

These probes can then be used in living cells or cell lysates to identify the proteins that this compound interacts with. nih.gov

Chemoproteomics is a powerful approach that utilizes chemical probes to identify the protein targets of a small molecule on a proteome-wide scale. eu-openscreen.eu For this compound, a chemoproteomics workflow would typically involve the following:

Labeling: A chemical probe of this compound, often with a photo-activatable crosslinker and a biotin (B1667282) tag, is incubated with cells or a cell lysate. Upon UV irradiation, the probe covalently binds to its protein targets.

Enrichment: The biotinylated protein-probe complexes are captured using streptavidin-coated beads.

Identification: The captured proteins are eluted, digested into peptides, and identified using mass spectrometry. allumiqs.com

A study on a related indole derivative, SV-1010, utilized a chemoinformatic and chemoproteomic approach to profile its interactions with the rat proteome. rrpharmacology.ru This study compared the predicted and observed interactions of SV-1010 with those of known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, nimesulide, and ketorolac. rrpharmacology.ru The analysis revealed that SV-1010 had distinct effects on various neuroreceptors, including dopamine (B1211576) and serotonin (B10506) receptors, and also interacted with vanilloid receptors (TRPV1). rrpharmacology.ru A similar approach could be applied to this compound to identify its direct molecular targets and differentiate its mechanism of action from other compounds.

| Target Identification Method | Description | Application to this compound |

| Affinity-Based Probes | A modified version of the compound with a reactive group and a reporter tag is used to "fish out" binding partners. researchgate.net | A probe based on this compound could be synthesized to pull down its direct protein targets from a complex biological sample. |

| Chemoproteomics | Utilizes chemical probes and mass spectrometry to identify protein targets on a proteome-wide scale. eu-openscreen.euchemrxiv.org | This would provide a comprehensive map of the proteins that this compound interacts with in a cell. |

| Drug Affinity Responsive Target Stability (DARTS) | This method relies on the principle that a protein becomes more stable and resistant to proteolysis when bound to a small molecule. frontiersin.org | This technique could be used to identify targets of the unmodified this compound, avoiding the need for chemical probe synthesis. |

| Thermal Shift Assay | Measures the change in the thermal stability of a protein upon ligand binding. researchgate.net | Could be used to validate potential targets of this compound identified through other methods. |

The elucidation of the biological function of a novel compound like this compound can be approached from two main strategic standpoints: phenotype-centric and target-centric.

Target-centric approaches begin with a known protein target that is hypothesized to be involved in a disease. wikipedia.orgwjbphs.com High-throughput screening is then used to identify small molecules that modulate the activity of this specific target. This approach is hypothesis-driven and relies on prior knowledge of the target's role in a biological process.

Phenotype-centric screening, on the other hand, starts with the identification of a molecule that produces a desired phenotypic change in a cell or organism, without prior knowledge of its molecular target. researchgate.net The subsequent challenge is then to identify the target or targets responsible for this phenotype, a process known as target deconvolution. nih.gov The discovery of a covalent molecular glue degrader through a combination of phenotypic screening and chemoproteomics exemplifies this strategy. nih.gov

For a novel compound like this compound, a phenotype-centric approach would be highly valuable. If a particular biological effect of this compound is observed (e.g., inhibition of cell proliferation, modulation of a signaling pathway), the chemical biology and chemoproteomics strategies described above would be essential to work backward and identify the molecular mechanism responsible for this effect.

| Strategy | Starting Point | Goal | Relevance to this compound |

| Target-Centric | A known biological target. wikipedia.org | Find a molecule that modulates the target's activity. | If a specific protein is hypothesized to be a target, this compound could be tested for its ability to bind and affect the function of that protein. |